molecular formula C10H14N4 B12543965 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 672948-62-8

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole

Katalognummer: B12543965
CAS-Nummer: 672948-62-8
Molekulargewicht: 190.25 g/mol
InChI-Schlüssel: GNLTUXRFRXWXQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that features both an imidazole and an indazole ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization with an imidazole derivative. The reaction conditions often require the use of a catalyst, such as an acid or base, and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is also common in industrial settings to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole or indazole rings .

Wissenschaftliche Forschungsanwendungen

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one
  • 2-(4,5-Dihydro-1H-imidazol-2-yl)benzamide

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazole is unique due to its combined imidazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

672948-62-8

Molekularformel

C10H14N4

Molekulargewicht

190.25 g/mol

IUPAC-Name

2-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C10H14N4/c1-2-4-9-8(3-1)7-14(13-9)10-11-5-6-12-10/h7H,1-6H2,(H,11,12)

InChI-Schlüssel

GNLTUXRFRXWXQT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=NN(C=C2C1)C3=NCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.